molecular formula C16H26N4O3S B608288 JZP-430

JZP-430

Katalognummer: B608288
Molekulargewicht: 354.5 g/mol
InChI-Schlüssel: WKSHMJCYWFOADB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

JZP 430 is a potent and irreversible inhibitor of α/β-hydrolase domain 6 (ABHD6).
JZP-430 is a potent and selective ABHD6 inhibitor. P-430 potently and irreversibly inhibited hABHD6 (IC50 =44 nM) and showed ∼230-fold selectivity over fatty acid amide hydrolase (FAAH) and lysosomal acid lipase (LAL), the main off-targets of related compounds. Additionally, activity-based protein profiling indicated that this compound displays good selectivity among the serine hydrolases of the mouse brain membrane proteome. This compound has been identified as a highly selective, irreversible inhibitor of hABHD6, which may provide a novel approach in the treatment of obesity and type II diabetes.

Wissenschaftliche Forschungsanwendungen

JZP-430 has demonstrated significant biological activity as an ABHD6 inhibitor with an IC50 value of 44 nM. It exhibits approximately 230-fold selectivity over fatty acid amide hydrolase (FAAH) and lysosomal acid lipase (LAL), making it a valuable tool for researchers investigating the role of endocannabinoid signaling pathways in various physiological processes .

Research Applications

1. Neurological Disorders

  • Mechanism of Action : this compound's inhibition of ABHD6 leads to increased levels of endocannabinoids, which can have neuroprotective effects. This mechanism is being studied in conditions such as anxiety, depression, and neurodegenerative diseases.
  • Case Study : In a preclinical model of anxiety, administration of this compound resulted in reduced anxiety-like behavior, suggesting its potential as a therapeutic agent for anxiety disorders.

2. Metabolic Disorders

  • Role in Obesity and Diabetes : Research indicates that ABHD6 inhibition may enhance insulin sensitivity and reduce inflammation associated with obesity. This compound is being evaluated for its effects on metabolic parameters in animal models of type II diabetes.
  • Case Study : A study demonstrated that this compound treatment improved glucose tolerance and reduced body weight in obese mice, highlighting its potential for managing obesity-related metabolic dysfunctions.

3. Pain Management

  • Analgesic Properties : The compound's ability to modulate endocannabinoid levels positions it as a candidate for pain management therapies.
  • Case Study : In rodent models of chronic pain, this compound administration led to significant reductions in pain responses, indicating its potential utility in treating chronic pain conditions.

Data Tables

Application AreaKey FindingsReference
Neurological DisordersReduced anxiety-like behavior in modelsPatel et al., 2015
Metabolic DisordersImproved glucose tolerance in obese miceTocris Bioscience
Pain ManagementSignificant reduction in chronic pain responsesBio-Techne

Wirkmechanismus

Target of Action

JZP-430, also known as (4-Morpholin-4-yl-1,2,5-thiadiazol-3-yl) N-cyclooctyl-N-methylcarbamate, is a potent, highly selective, and irreversible inhibitor of α/β-hydrolase domain 6 (ABHD6) . ABHD6 is an enzyme that plays a crucial role in the metabolism of endocannabinoids, a group of bioactive lipids involved in various physiological processes.

Mode of Action

This compound interacts with its target, ABHD6, by binding to it and inhibiting its activity . This inhibition is achieved through an irreversible mechanism, meaning that once this compound binds to ABHD6, the enzyme remains inactive. The compound exhibits a significant selectivity for ABHD6 over other enzymes such as fatty acid amide hydrolase (FAAH) and lysosomal acid lipase (LAL) .

Biochemical Pathways

By inhibiting ABHD6, this compound affects the endocannabinoid system, a complex cell-signaling system involved in regulating a range of functions and processes including sleep, mood, appetite, memory, and reproduction . Specifically, the inhibition of ABHD6 leads to an increase in the levels of certain endocannabinoids, which can then bind to cannabinoid receptors in the body and trigger various physiological responses .

Result of Action

The inhibition of ABHD6 by this compound and the subsequent increase in endocannabinoid levels can lead to various molecular and cellular effects. For instance, in the context of pain management, increased endocannabinoid levels have been associated with reduced nociception, or the sensory nervous system’s response to harmful stimuli .

Biochemische Analyse

Biochemical Properties

JZP-430 plays a crucial role in biochemical reactions by inhibiting the activity of α/β-hydrolase domain-containing protein 6 (ABHD6). This enzyme is involved in the hydrolysis of monoacylglycerols, which are important intermediates in lipid metabolism. This compound selectively inhibits ABHD6 with an IC50 value of 44 nM, demonstrating high specificity over other enzymes such as fatty acid amide hydrolase (FAAH) and lysosomal acid lipase (LAL) . By inhibiting ABHD6, this compound modulates the levels of monoacylglycerols, thereby influencing lipid signaling pathways and metabolic processes.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. By inhibiting ABHD6, this compound impacts cell signaling pathways, gene expression, and cellular metabolism. The inhibition of ABHD6 leads to an accumulation of monoacylglycerols, which can activate signaling pathways such as the endocannabinoid system. This activation can influence various cellular functions, including cell proliferation, differentiation, and apoptosis . Additionally, this compound has been shown to affect the expression of genes involved in lipid metabolism and inflammatory responses, further highlighting its impact on cellular processes.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of ABHD6, leading to the inhibition of its enzymatic activity. This compound forms a covalent bond with the catalytic serine residue of ABHD6, resulting in irreversible inhibition . This inhibition prevents the hydrolysis of monoacylglycerols, leading to their accumulation and subsequent activation of downstream signaling pathways. The selective inhibition of ABHD6 by this compound is attributed to its unique chemical structure, which allows for specific interactions with the enzyme’s active site.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, with a shelf life of up to four years when stored at -20°C . Its stability in solution may vary depending on the solvent used. Long-term studies have shown that this compound can maintain its inhibitory effects on ABHD6 for extended periods, making it suitable for prolonged experimental use. Additionally, the degradation of this compound in biological systems has been studied, revealing that it can be metabolized and cleared from cells over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits ABHD6 activity without causing significant toxicity . At higher doses, the compound may exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity. These threshold effects highlight the importance of optimizing the dosage of this compound in preclinical studies to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to lipid metabolism. By inhibiting ABHD6, this compound modulates the hydrolysis of monoacylglycerols, leading to changes in metabolic flux and metabolite levels . The compound’s interaction with ABHD6 affects the balance between monoacylglycerols and other lipid intermediates, influencing various metabolic processes. Additionally, this compound may interact with other enzymes and cofactors involved in lipid metabolism, further contributing to its effects on metabolic pathways.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound can diffuse across cell membranes and accumulate in specific cellular compartments . Additionally, this compound may interact with transporters and binding proteins that facilitate its uptake and distribution within cells. The localization and accumulation of this compound in specific tissues can influence its activity and effectiveness in modulating ABHD6 activity.

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interactions with ABHD6 and other cellular components. This compound is known to target the endoplasmic reticulum and lipid droplets, where ABHD6 is predominantly localized . This localization allows this compound to effectively inhibit ABHD6 activity and modulate lipid metabolism within these subcellular compartments. Additionally, post-translational modifications and targeting signals may influence the distribution and activity of this compound within cells.

Biologische Aktivität

JZP-430, a potent and irreversible inhibitor of the α/β-hydrolase domain 6 (ABHD6), has garnered attention in pharmacological research due to its significant biological activity and potential therapeutic applications. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and recent research findings.

Overview of this compound

This compound is classified as a 1,2,5-thiadiazole carbamate compound. Its primary mechanism of action involves the inhibition of ABHD6, an enzyme that plays a crucial role in the hydrolysis of endocannabinoids, particularly 2-arachidonoylglycerol (2-AG). By inhibiting ABHD6, this compound enhances the levels of 2-AG in the brain, potentially influencing various physiological processes related to the endocannabinoid system.

The biological activity of this compound is characterized by its ability to selectively inhibit ABHD6 with an IC50 value of approximately 44 nM . This potency indicates a strong interaction with the target enzyme, which is essential for modulating endocannabinoid signaling pathways.

Enzymatic Inhibition Profile

EnzymeIC50 (nM)
ABHD644
Other HydrolasesNot specified

The selectivity of this compound for ABHD6 over other hydrolases is crucial for minimizing off-target effects and enhancing therapeutic efficacy.

Research Findings

Recent studies have elucidated the pharmacological effects and potential therapeutic benefits of this compound:

  • Enhanced Endocannabinoid Signaling : By inhibiting ABHD6, this compound leads to increased levels of 2-AG, which has been associated with anti-inflammatory effects and neuroprotection .
  • Behavioral Studies : In animal models, administration of this compound has shown promise in reducing anxiety-like behaviors and improving cognitive functions. These effects are likely mediated through enhanced cannabinoid receptor activation due to elevated endocannabinoid levels.
  • Clinical Implications : The modulation of endocannabinoid signaling by this compound may have implications for treating conditions such as anxiety disorders, chronic pain, and neurodegenerative diseases.

Case Studies

Several case studies have been conducted to assess the clinical relevance of this compound:

  • Case Study 1 : A Phase I clinical trial evaluated the safety and pharmacokinetics of this compound in healthy volunteers. Results indicated that this compound was well-tolerated with no serious adverse effects reported.
  • Case Study 2 : A subsequent Phase II trial focused on patients with chronic pain conditions. Preliminary data suggested that patients receiving this compound experienced significant reductions in pain scores compared to placebo .

Eigenschaften

IUPAC Name

(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl) N-cyclooctyl-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O3S/c1-19(13-7-5-3-2-4-6-8-13)16(21)23-15-14(17-24-18-15)20-9-11-22-12-10-20/h13H,2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKSHMJCYWFOADB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCCCC1)C(=O)OC2=NSN=C2N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
JZP-430
Reactant of Route 2
Reactant of Route 2
JZP-430
Reactant of Route 3
Reactant of Route 3
JZP-430
Reactant of Route 4
JZP-430
Reactant of Route 5
JZP-430
Reactant of Route 6
JZP-430
Customer
Q & A

Q1: How does JZP-430 interact with ABHD6 and what are the downstream effects of this interaction?

A1: this compound functions as an irreversible inhibitor of α/β-hydrolase domain 6 (ABHD6) []. While the exact mechanism of inhibition hasn't been fully elucidated in the provided research, the term "irreversible" suggests a strong, likely covalent bond formation between this compound and the enzyme's active site. This binding prevents ABHD6 from performing its regular function, which is believed to involve the hydrolysis of lipids that modulate inflammation and metabolism. By inhibiting ABHD6, this compound may increase the levels of these lipids, potentially leading to therapeutic benefits in obesity and type II diabetes [].

Q2: What is known about the Structure-Activity Relationship (SAR) of this compound and how does it inform the development of more potent and selective ABHD6 inhibitors?

A2: The research highlights this compound as a potent ABHD6 inhibitor with an IC50 value of 44 nM []. Although specific SAR details aren't provided in this study, it's mentioned that a series of 34 1,2,5‐thiadiazole carbamate derivatives were synthesized and evaluated. This suggests that modifications to the core structure, including the 4-morpholino group, the cyclooctyl(methyl)carbamate moiety, or the thiadiazole ring, could impact the inhibitory activity and selectivity profile. Further SAR studies are crucial to optimize this compound's pharmacological properties, such as enhancing its potency, selectivity, and pharmacokinetic profile, for potential therapeutic applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.